molecular formula C22H25FN6O3 B2525705 8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900268-66-8

8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2525705
CAS No.: 900268-66-8
M. Wt: 440.479
InChI Key: SBJVXMTXQINUMJ-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex purine-2,4-dione derivative designed for advanced pharmaceutical and biochemical research. This compound is of significant interest in medicinal chemistry, particularly in the exploration of targeted cancer therapies. Its molecular structure integrates a purine-dione core, a scaffold recognized for its relevance in kinase inhibition , substituted with a 4-fluorophenyl group and a 2-morpholinoethyl side chain. The 4-fluorophenyl moiety is a common pharmacophore in drug discovery, known to enhance metabolic stability and binding affinity in active pharmaceutical ingredients, a feature exemplified by approved drugs like the PARP inhibitor Talazoparib . The morpholinoethyl group is a strategically selected solubilizing element that can improve the compound's physicochemical properties and potentially influence its interaction with biological targets. Compounds based on the imidazopurine-dione scaffold are frequently investigated as potential inhibitors of protein kinases such as EGFR and BRAF, which are critical targets in oncology . Researchers can utilize this high-quality chemical in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for developing novel multi-target therapeutic agents. This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-(4-fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O3/c1-14-15(2)29-18-19(24-21(29)28(14)17-6-4-16(23)5-7-17)25(3)22(31)27(20(18)30)9-8-26-10-12-32-13-11-26/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJVXMTXQINUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to a class of imidazopyrimidine derivatives that have garnered interest for their potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological implications and research findings.

Molecular Formula and Weight

  • Molecular Formula : C19H26N6O3
  • Molecular Weight : 386.456 g/mol

Structural Characteristics

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a fluorophenyl group and a morpholinoethyl side chain enhances its interaction with biological targets.

Antidepressant Potential

Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit antidepressant-like effects. A study highlighted the synthesis and evaluation of various derivatives, including those with fluorinated arylpiperazinylalkyl groups, which showed significant affinity for serotonin receptors (5-HT1A and 5-HT7) and weak inhibitory activity against phosphodiesterases (PDE4B and PDE10A) . These findings suggest that the compound may act as a potential antidepressant through modulation of serotonin pathways.

Anxiolytic Effects

In preclinical studies, certain derivatives demonstrated anxiolytic properties superior to traditional anxiolytics like diazepam. The compound's ability to influence serotonin receptor activity is believed to be a key mechanism behind its anxiolytic effects .

Inhibition of Phosphodiesterases

The inhibition of phosphodiesterases (PDEs) is another critical aspect of the compound's biological activity. PDEs are enzymes that degrade cyclic nucleotides, which play significant roles in cellular signaling. By inhibiting these enzymes, the compound may enhance intracellular signaling pathways associated with mood regulation and anxiety .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of related compounds:

StudyFocusFindings
PubMed Study (2016) Antidepressant ActivityIdentified compounds with strong 5-HT receptor affinity; exhibited antidepressant-like effects in animal models .
Molecular Modeling Studies Structure-Activity RelationshipRevealed insights into how structural modifications influence receptor binding and enzyme inhibition .
Comparative Analysis Anxiolytic EffectsDemonstrated greater efficacy than diazepam in forced swim tests .

Comparison with Similar Compounds

Table 1: Key Structural Features and Reported Activities of Analogues

Compound Name & Identifier Substituents Biological Activity/Notes Reference
Target compound 8-(4-fluorophenyl), 1,6,7-trimethyl, 3-(2-morpholinoethyl) Hypothesized kinase/PDE inhibition based on structural analogs; no direct activity reported
8-(3-Chlorophenylaminoethyl)-tetramethyl analogue () 8-(3-chlorophenylaminoethyl), 1,3,6,7-tetramethyl Structural analogue; chlorine may enhance receptor binding affinity vs. fluorine
8-(4-Fluorobenzyl)-2-hydroxyphenyl derivative () 8-(2-hydroxyphenyl), 3-(4-fluorobenzyl), 1,6,7-trimethyl Hydroxyphenyl group introduces hydrogen-bonding potential; fluorobenzyl enhances lipophilicity
8-Butyl-trifluoromethylphenyl derivative () 8-butyl, 7-(2-trifluoromethylphenyl), 1-methyl Demonstrated as a kinase inhibitor; CF₃ group increases electron-withdrawing effects
Compound 5 () 8-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-butyl), 1,3-dimethyl Potent PDE4B1/PDE10A inhibition; high 5-HT₇ receptor affinity (Ki = 12 nM)
8-(2-Methoxyphenyl)-p-cyanophenyl derivative () 8-(2-methoxyphenyl), 7-(p-cyanophenyl), 1-methyl Methoxy and cyano groups modulate selectivity for kinase targets

Key Insights from Structure-Activity Relationships (SAR)

8-Position Substituents: Aromatic Groups: The 4-fluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in kinases or receptors compared to non-halogenated phenyl groups. Alkyl Chains: The butyl group in and the dihydroisoquinolinylbutyl group in demonstrate that longer alkyl chains or cyclic amines at this position improve PDE inhibition and receptor selectivity .

3-Position Modifications: The morpholinoethyl side chain in the target compound may improve aqueous solubility compared to non-polar substituents (e.g., methyl or benzyl groups). Morpholine’s oxygen atoms could engage in hydrogen bonding with target proteins, as seen in other kinase inhibitors .

Methylation Patterns :

  • Methyl groups at positions 1, 6, and 7 (target compound) likely reduce metabolic oxidation, extending half-life. However, excessive methylation (e.g., tetramethyl in ) might sterically hinder target binding .

Fluorine vs. Chlorine :

  • The 4-fluorophenyl group in the target compound offers a balance between lipophilicity and electronic effects. Chlorine () increases steric bulk and electron-withdrawing properties, which may enhance receptor affinity but reduce solubility .

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